Chemical structure and properties of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride
Chemical structure and properties of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride
An In-depth Technical Guide to 1-(4-Methoxypyridin-2-yl)piperazine Hydrochloride
Introduction
1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is a heterocyclic organic compound that integrates two key pharmacophores: the 4-methoxypyridine ring and the piperazine moiety. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs targeting various biological systems.[1][2] Similarly, substituted pyridine rings are fundamental components of numerous therapeutic agents. The combination of these two structures in 1-(4-Methoxypyridin-2-yl)piperazine creates a versatile chemical building block with significant potential for the development of novel therapeutics, particularly in the area of central nervous system (CNS) disorders and oncology.[3][4]
This guide provides a comprehensive technical overview for researchers and drug development professionals. It covers the compound's essential chemical and physical properties, outlines a robust synthetic and purification protocol, details methods for its analytical characterization, and discusses its potential applications in modern drug discovery. The insights provided are grounded in established chemical principles and are designed to empower scientists to effectively utilize this compound in their research endeavors.
Chemical Structure and Identification
The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. The structure of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is characterized by a piperazine ring attached at its N1 position to the C2 position of a pyridine ring, which is substituted with a methoxy group at the C4 position. The hydrochloride salt form involves the protonation of one or both of the basic nitrogen atoms of the piperazine ring.
| Identifier | Data | Source(s) |
| Chemical Name | 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride | - |
| CAS Number | 444666-41-5 (Free Base) | [3][5][6] |
| Molecular Formula | C₁₀H₁₅N₃O · HCl | [3][6] |
| Molecular Weight | 229.71 g/mol | [5][6] |
| Synonyms | 1-(4-Methoxy-2-pyridinyl)piperazine hydrochloride | [3] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for designing experimental protocols, from synthesis and purification to formulation and biological assays. The hydrochloride salt form of the title compound is specifically designed to enhance aqueous solubility compared to its free base, a crucial attribute for in vitro and in vivo studies.
| Property | Value / Description | Rationale and Scientific Insight |
| Appearance | Expected to be an off-white to light-colored crystalline solid. | Based on analogous compounds like 1-(4-methoxyphenyl)piperazine dihydrochloride.[7][8] The solid state is typical for organic salts at room temperature. |
| Solubility | Moderate to high solubility in polar solvents such as water, PBS, DMSO, and methanol. | The presence of the charged ammonium center in the hydrochloride salt significantly increases polarity and the potential for hydrogen bonding with protic solvents, improving solubility over the free base.[3][9] |
| Melting Point | Not experimentally determined. Expected to be a high-melting solid, likely >200 °C. | Salt formation introduces strong ionic interactions within the crystal lattice, requiring more energy to overcome than the intermolecular forces in the free base. The related compound 1-(4-methoxyphenyl)piperazine dihydrochloride has a melting point of 248-250 °C.[10] |
| pKa (Predicted) | Two pKa values are expected due to the two basic nitrogen atoms in the piperazine ring. The N4 nitrogen (unsubstituted) is typically more basic (pKa ~9.8 for piperazine itself), while the N1 nitrogen's basicity is reduced by the connection to the electron-withdrawing pyridine ring. | The differential basicity of the two nitrogen atoms is a key feature for its biological interactions and for chemical derivatization, allowing for selective reactions at the more nucleophilic N4 position. |
Synthesis and Purification
The synthesis of arylpiperazines is a well-established field in organic chemistry. A reliable and scalable approach for preparing 1-(4-Methoxypyridin-2-yl)piperazine involves a nucleophilic aromatic substitution (SNAᵣ) reaction, followed by conversion to the hydrochloride salt.
Synthetic Strategy
The chosen strategy involves the reaction of an activated halo-pyridine, 2-chloro-4-methoxypyridine, with an excess of piperazine. This is a classic and efficient method for forming the aryl-nitrogen bond.[11] Using piperazine itself as both the nucleophile and, in excess, the reaction solvent or base is an economical and environmentally conscious choice.[11] The final step is a straightforward acid-base reaction to precipitate the desired hydrochloride salt, which also serves as a purification step.
Caption: Synthetic workflow for 1-(4-Methoxypyridin-2-yl)piperazine HCl.
Experimental Protocol
Self-Validation and Trustworthiness: This protocol includes defined checkpoints (TLC monitoring) and purification steps (extraction and recrystallization) to ensure the reaction's completion and the final product's high purity.
-
Step 1: Synthesis of 1-(4-Methoxypyridin-2-yl)piperazine (Free Base)
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-methoxypyridine (1.0 eq).
-
Add anhydrous piperazine (4.0-5.0 eq). The excess piperazine acts as both the nucleophile and the acid scavenger.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.
-
Causality: The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction. The excess piperazine drives the reaction to completion according to Le Châtelier's principle and neutralizes the HCl formed in situ, preventing side reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-4-methoxypyridine) is fully consumed.
-
-
Step 2: Work-up and Purification
-
Cool the reaction mixture to room temperature and add water to dissolve the piperazine dihydrochloride byproduct.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purify the crude material via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/EtOAc) to obtain the pure free base.
-
-
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable alcohol, such as isopropanol (IPA) or ethanol (EtOH).[12]
-
Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in the same solvent (e.g., 2M HCl in IPA) dropwise with stirring.
-
Causality: The addition of acid protonates the basic piperazine nitrogen, and the resulting salt is typically much less soluble in moderately polar organic solvents, leading to its precipitation.
-
Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.
-
-
Step 4: Isolation of the Final Product
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (IPA or EtOH) and then with diethyl ether to facilitate drying.
-
Dry the product under vacuum to a constant weight to yield 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride.
-
Spectroscopic and Analytical Characterization
Rigorous structural confirmation and purity assessment are non-negotiable for any compound intended for research or development. A combination of NMR, IR, and MS provides an unambiguous structural fingerprint.
Predicted ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for the title compound would show distinct signals for the pyridine, piperazine, and methoxy groups.[13][14]
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.0 (broad s) | Singlet (broad) | 2H | N-H⁺ (Piperazine) |
| ~7.90 | Doublet | 1H | H-6 (Pyridine) |
| ~6.85 | Doublet | 1H | H-5 (Pyridine) |
| ~6.70 | Singlet | 1H | H-3 (Pyridine) |
| ~3.80 | Singlet | 3H | -OCH₃ |
| ~3.50 | Triplet (broad) | 4H | -CH₂- (Piperazine, adjacent to N1) |
| ~3.20 | Triplet (broad) | 4H | -CH₂- (Piperazine, adjacent to N4) |
Predicted ¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | C-4 (Pyridine, C-O) |
| ~158.0 | C-2 (Pyridine, C-N) |
| ~148.0 | C-6 (Pyridine) |
| ~108.0 | C-5 (Pyridine) |
| ~98.0 | C-3 (Pyridine) |
| ~55.5 | -OCH₃ |
| ~45.0 | -CH₂- (Piperazine, adjacent to N1) |
| ~43.0 | -CH₂- (Piperazine, adjacent to N4) |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| 2980-2800 | C-H Stretch | Aliphatic (Piperazine, -OCH₃) |
| 2700-2400 | N-H⁺ Stretch (broad) | Ammonium Salt |
| 1640-1580 | C=C, C=N Stretch | Pyridine Ring |
| 1250-1200 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |
| 1150-1050 | C-N Stretch | Aliphatic Amine |
Predicted Mass Spectrometry
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and structural components.[16][17]
-
Expected Molecular Ion: In Electrospray Ionization (ESI+) mode, the expected peak would be for the free base's protonated molecular ion [M+H]⁺ at m/z = 194.1288 (calculated for C₁₀H₁₆N₃O⁺).
-
Key Fragmentation Pathways: The primary fragmentation would likely involve the piperazine ring, leading to characteristic losses of ethyleneimine fragments or cleavage of the bond between the two rings.
Caption: Predicted major fragmentation pathways in ESI-MS.
Applications in Drug Discovery and Development
The structural features of 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride make it an attractive starting point for library synthesis and lead optimization in several therapeutic areas.
-
Central Nervous System (CNS) Agents: The related compound para-methoxyphenylpiperazine (pMeOPP) is known to interact with monoamine neurotransmitter systems, suggesting that the title compound could serve as a scaffold for developing novel agents for depression, anxiety, or other neuropsychiatric disorders.[9][18] Its structure could be modified to fine-tune activity at specific serotonin or dopamine receptor subtypes.
-
Oncology: Piperazine derivatives have been successfully developed as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, particularly for treating certain types of breast cancer.[4][19] The title compound provides a core that can be further functionalized to explore new PARP inhibitors.
-
Other Therapeutic Areas: The piperazine scaffold is highly versatile and has been incorporated into antihistamines, antiemetics, and antipsychotics. This compound represents a readily available platform for generating diverse chemical libraries to screen against a wide range of biological targets.
Caption: Potential drug development pathways from the core scaffold.
Safety and Handling
As a research chemical, 1-(4-Methoxypyridin-2-yl)piperazine hydrochloride should be handled with appropriate care. Based on the Safety Data Sheet for the analogous compound 1-(4-methoxyphenyl)piperazine dihydrochloride, the following precautions are advised[10]:
-
Hazards: May cause serious eye irritation, skin irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(4-Methoxypyridin-2-yl)piperazine hydrochloride is a well-defined chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through standard, robust organic chemistry protocols. Its physicochemical properties, particularly the enhanced solubility of the hydrochloride salt, make it suitable for a wide range of research applications. The combination of the pyridine and piperazine scaffolds provides a rich platform for developing novel molecules with potential therapeutic value in areas such as CNS disorders and oncology. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their scientific pursuits.
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